molecular formula C19H17N3O6 B4921703 (4Z)-4-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione

(4Z)-4-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione

Cat. No.: B4921703
M. Wt: 383.4 g/mol
InChI Key: GNWSWWRKADZGSQ-ZSOIEALJSA-N
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Description

(4Z)-4-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolidine-3,5-dione core substituted with a 4-methylphenyl group and a 4,5-dimethoxy-2-nitrophenylmethylidene group. The unique structure of this compound makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolidine-3,5-dione core, followed by the introduction of the 4-methylphenyl group and the 4,5-dimethoxy-2-nitrophenylmethylidene group through various substitution and condensation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(4Z)-4-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (4Z)-4-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: Structurally similar antioxidant compound.

    Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

(4Z)-4-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione is unique due to its specific substitution pattern and the presence of both nitro and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(4Z)-4-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6/c1-11-4-6-13(7-5-11)21-19(24)14(18(23)20-21)8-12-9-16(27-2)17(28-3)10-15(12)22(25)26/h4-10H,1-3H3,(H,20,23)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWSWWRKADZGSQ-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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